molecular formula C16H16ClNO3S B5311547 N-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)benzamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)benzamide

Cat. No. B5311547
M. Wt: 337.8 g/mol
InChI Key: OUEWAYVQWYLNEH-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-(methylthio)benzamide (also known as 25C-NBOMe) is a synthetic phenethylamine that belongs to the 2C family of psychedelics. It was first synthesized in 2003 by Ralf Heim, a German chemist. 25C-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. In recent years, 25C-NBOMe has gained popularity as a recreational drug, but it also has potential applications in scientific research.

Mechanism of Action

25C-NBOMe is a potent agonist of the 5-HT2A receptor, which means that it binds to and activates this receptor. When activated, the 5-HT2A receptor triggers a cascade of biochemical events that lead to the psychedelic effects of the drug. These effects include altered perception, thought, and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25C-NBOMe are similar to those of other psychedelics, such as LSD and psilocybin. The drug alters the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This leads to changes in perception, mood, and thought processes.

Advantages and Limitations for Lab Experiments

One advantage of using 25C-NBOMe in scientific research is its potency. The drug is highly selective for the 5-HT2A receptor, which means that it can be used to study the effects of this receptor without affecting other receptors in the brain. However, one limitation of using 25C-NBOMe is its potential for toxicity. The drug has been associated with a number of adverse effects, including seizures, cardiovascular problems, and even death.

Future Directions

There are several future directions for research on 25C-NBOMe. One area of interest is the development of new drugs that target the 5-HT2A receptor. Another area of interest is the study of the long-term effects of 25C-NBOMe on the brain and behavior. Additionally, researchers may investigate the potential therapeutic applications of 25C-NBOMe, such as in the treatment of mood disorders or addiction.

Synthesis Methods

The synthesis of 25C-NBOMe involves a multi-step process that starts with the reaction of 2,5-dimethoxyphenethylamine with thionyl chloride to form 2,5-dimethoxyphenethylamine hydrochloride. This is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-2,5-dimethoxyphenethylamine benzoyl chloride. The final step involves the reaction of this compound with methylthioaniline to form 25C-NBOMe.

Scientific Research Applications

25C-NBOMe has potential applications in scientific research as a tool for studying the 5-HT2A receptor and its role in the brain. The 5-HT2A receptor is involved in a range of physiological processes, including mood regulation, perception, and cognition. By studying the effects of 25C-NBOMe on the 5-HT2A receptor, researchers can gain a better understanding of these processes.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-20-13-9-12(14(21-2)8-11(13)17)18-16(19)10-6-4-5-7-15(10)22-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEWAYVQWYLNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2SC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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